Pyrazine Core Advantage in Allosteric Flavivirus Protease Inhibition
In a study of Zika virus NS2B-NS3 protease (ZVpro) inhibitors, the unsubstituted 2-(piperidin-4-ylmethoxy)pyrazine scaffold serves as the foundational core for a series of potent allosteric inhibitors. While the specific target compound is a synthetic precursor, its direct derivative, 5,6-Di(4-bromophenyl)-2-(piperidin-4-ylmethoxy)pyrazine (Compound 1), inhibited ZVpro with an IC50 of 21.7 μM [1]. This pyrazine-based series achieved optimized potencies as low as 130 nM [1], demonstrating the core scaffold's capacity for high-affinity interactions. This contrasts with pyridine-based analogs in other protease programs, where potency and selectivity profiles can differ markedly due to altered hydrogen-bonding capabilities [1].
| Evidence Dimension | Inhibitory potency (IC50) of compound based on the core scaffold |
|---|---|
| Target Compound Data | 21.7 μM (for closest direct derivative Compound 1) |
| Comparator Or Baseline | Optimized pyrazine series (e.g., Compound 103) IC50 = 130 nM |
| Quantified Difference | ~167-fold improvement achievable through SAR optimization of the core |
| Conditions | In vitro fluorescence-based enzymatic assay using recombinant ZVpro |
Why This Matters
This confirms the pyrazine core is a viable and potent starting point for inhibitor design, providing a up to 167-fold potency window for SAR exploration, which may not be achievable with alternative heterocyclic cores.
- [1] Li, Z. et al. J. Med. Chem. 2021, 64, 5, 2777–2800. View Source
